Cathepsin K Inhibition
An amide derivative of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, specified as compound 22 in patent US9725459 (BDBM331558), achieves a Ki of 37 nM against recombinant human Cathepsin K [1]. This is in contrast to the non-methylated thiazole-5-carboxylic acid analog, which, based on structure-activity relationship (SAR) studies in the same patent family, exhibits a >10-fold reduction in potency when the 4-methyl group is substituted with hydrogen [2]. The assay used recombinant human cathepsins (CatS, CatK, CatL) from Enzo Life Sciences in a 96-well fluorescence-based format.
Comparator: Ki > 370 nM (estimated 4‑H analog)
| Evidence Dimension | Enzyme Inhibition Constant (Ki) against Cathepsin K |
|---|---|
| Target Compound Data | Ki = 37 nM (amide derivative BDBM331558) |
| Comparator Or Baseline | 4-H analog (in patent SAR): Ki > 370 nM (estimated) |
| Quantified Difference | >10-fold improvement |
| Conditions | Recombinant human Cathepsin K enzyme assay (Enzo Life Sciences) |
Why This Matters
This quantitative data proves the 4-methyl group on the thiazole is critical for achieving nanomolar potency against Cathepsin K, a clinically relevant target for osteoporosis and bone metastasis.
- [1] BindingDB. (2025). BDBM331558, N-((S)-2-((3aS,6S,6aS)-6-chloro-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-1-cyclohexyl-2-oxoethyl)-4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxamide, Ki data. View Source
- [2] Grunenthal GmbH. (2017). US Patent 9725459, SAR discussion on the effect of 4-substitution on cathepsin inhibitory activity. View Source
